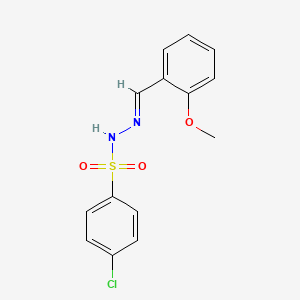![molecular formula C12H18N2O2S B5794045 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea, commonly known as DMTU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a thiourea derivative that has been used as an antioxidant and radical scavenger. Its unique chemical properties make it an attractive compound for scientific research.
作用機序
DMTU exerts its antioxidant and radical scavenging properties by reacting with reactive oxygen species (ROS) and nitrogen species (RNS) to form stable products. DMTU has been shown to scavenge hydroxyl radicals, superoxide anions, and peroxynitrite, which are known to cause oxidative damage to cells. DMTU also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMTU has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein oxidation, which are markers of oxidative stress. DMTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DMTU has been shown to reduce the levels of reactive oxygen and nitrogen species, which are known to cause DNA damage and contribute to the development of cancer.
実験室実験の利点と制限
DMTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to be non-toxic at concentrations used in lab experiments. However, DMTU has some limitations, such as its low solubility in water and limited stability in solution.
将来の方向性
There are several future directions for the study of DMTU. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of oxidative stress-related diseases. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the mechanism of action of DMTU and its effects on various cellular pathways.
合成法
The synthesis of DMTU involves the reaction of 3,4-dimethoxyphenylacetonitrile with methyl isothiocyanate in the presence of a base. The reaction results in the formation of DMTU as a white crystalline solid with a melting point of 132-134°C. The purity of DMTU can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
DMTU has been extensively studied for its potential applications in various fields. It has been shown to have antioxidant and radical scavenging properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases. DMTU has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, DMTU has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
特性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-13-12(17)14-7-6-9-4-5-10(15-2)11(8-9)16-3/h4-5,8H,6-7H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFSRFBOYSJOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5793974.png)
![1-(4-fluorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5793982.png)


![4-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5794007.png)
![3-[(4-methoxybenzyl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5794015.png)

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)


![ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5794057.png)
